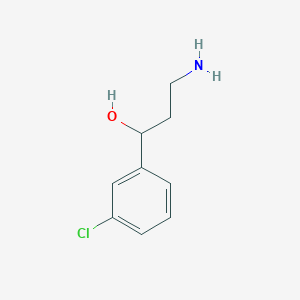

3-Amino-1-(3-chlorophenyl)propan-1-ol

Übersicht

Beschreibung

3-Amino-1-(3-chlorophenyl)propan-1-ol is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .

Synthesis Analysis

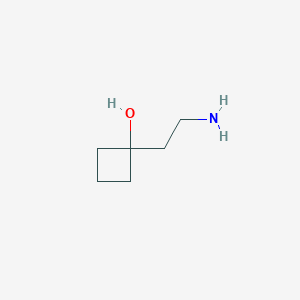

The synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-ol involves a reaction with Lithium Aluminum Hydride (LAH) in dry Tetrahydrofuran (THF). The reaction is allowed to warm to room temperature and stirred overnight .Molecular Structure Analysis

The molecular formula of 3-Amino-1-(3-chlorophenyl)propan-1-ol is C9H12ClNO . It consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Anticonvulsive Activities

- A study by Papoyan et al. (2011) focused on the synthesis of derivatives related to 3-Amino-1-(3-chlorophenyl)propan-1-ol. These compounds exhibited pronounced anticonvulsive activities, though they did not show antibacterial activity. This highlights the potential of such compounds in the treatment or management of convulsive disorders (Papoyan et al., 2011).

2. Cardioselectivity in Beta-Adrenoceptor Blocking Agents

- Research by Rzeszotarski et al. (1979) synthesized derivatives of 3-Amino-1-(3-chlorophenyl)propan-1-ol, demonstrating substantial cardioselectivity. These findings are significant in the development of cardioselective beta-blockers (Rzeszotarski et al., 1979).

3. Antifungal Activity Against Candida Strains

- A study by Lima-Neto et al. (2012) involved synthesizing 3-Amino-1-(3-chlorophenyl)propan-1-ol derivatives, which showed promising antifungal activities against various Candida species. This suggests potential applications in antifungal drug development (Lima-Neto et al., 2012).

4. Poly(Ether Imine) Dendrimers for Biological Studies

- Research by Krishna et al. (2005) described the synthesis of poly(ether imine) dendrimers based on 3-Amino-1-(3-chlorophenyl)propan-1-ol. These dendrimers were found to be non-toxic and useful for biological studies, suggesting applications in biomedicine and nanotechnology (Krishna et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-amino-1-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMCKCPUBSCVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3-chlorophenyl)propan-1-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B1376650.png)